(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of the compound (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cancer cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the growth of cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . It also induces apoptosis within these cells .
Biochemical Analysis
Biochemical Properties
The compound has been reported to interact with CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . It acts as an inhibitor of CDK2, thereby affecting the progression of the cell cycle . The compound’s interaction with CDK2 suggests that it may have a role in biochemical reactions involving cell cycle regulation .
Cellular Effects
In terms of cellular effects, (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to be related to its inhibitory effect on CDK2 . By inhibiting CDK2, the compound can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been reported, its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines without the piperazine ring
Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core
Analogues with varying alkyl or aryl groups
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate , highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, a compound with the CAS number 1616415-40-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C17H27N7O2, with a molecular weight of 361.44 g/mol. It has a polar surface area (PSA) of 102.40 Ų and a logP value of 2.28, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
Property | Value |
---|---|
Molecular Formula | C17H27N7O2 |
Molecular Weight | 361.44 g/mol |
Polar Surface Area (PSA) | 102.40 Ų |
LogP | 2.28 |
Research indicates that compounds similar to this compound often target the phosphoinositide 3-kinase delta (PI3Kδ) pathway. PI3Kδ is involved in various cellular processes including immune response regulation and cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Line Studies : Compounds structurally related to (S)-tert-butyl derivatives have shown significant inhibitory effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 3.0 µM to over 10 µM against these cell lines, demonstrating substantial anticancer activity .
- Mechanistic Insights : The mechanism often involves the induction of apoptosis through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, a derivative demonstrated a notable increase in caspase-3 levels, suggesting activation of apoptotic pathways in treated cells .
Study 1: Targeting PI3Kδ
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that were evaluated for their selectivity against PI3Kδ. The most potent inhibitors had IC50 values as low as 18 nM, indicating strong potential for therapeutic applications in diseases where PI3Kδ plays a critical role .
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. It was found that specific modifications to the piperazine moiety enhanced activity against MCF-7 cells with some compounds achieving IC50 values below 10 µM, comparable to established chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCWZVSAVPVOW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.